![molecular formula C16H22N2O4 B3979406 methyl N-{[4-(acetylamino)phenyl]carbonyl}leucinate](/img/structure/B3979406.png)
methyl N-{[4-(acetylamino)phenyl]carbonyl}leucinate
Description
Methyl N-{[4-(acetylamino)phenyl]carbonyl}leucinate is a leucine-derived ester featuring a 4-acetylamino benzoyl group attached to the amino nitrogen.
Properties
IUPAC Name |
methyl 2-[(4-acetamidobenzoyl)amino]-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-10(2)9-14(16(21)22-4)18-15(20)12-5-7-13(8-6-12)17-11(3)19/h5-8,10,14H,9H2,1-4H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJTXRSVOCIMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(acetylamino)phenyl]carbonyl}leucinate typically involves the reaction of 4-acetylaminobenzoic acid with leucine methyl ester. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[4-(acetylamino)phenyl]carbonyl}leucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Methyl N-{[4-(acetylamino)phenyl]carbonyl}leucinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-{[4-(acetylamino)phenyl]carbonyl}leucinate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the leucinate moiety can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl N-(4-tert-Butylbenzoyl)leucinate
This compound replaces the 4-acetylamino group in the target molecule with a hydrophobic tert-butyl substituent. The tert-butyl group significantly increases lipophilicity (predicted logP ~3.5 vs. Unlike the acetylamino group, which can participate in hydrogen bonding, the tert-butyl group contributes steric bulk, which may influence binding to hydrophobic pockets in biological targets. This analog is cataloged under MDL number MFCD03348139, indicating its use in high-throughput screening or combinatorial chemistry .
Methyl ((4-(1-Oxo-1H-Isochromen-3-yl)phenyl)sulfonyl)leucinate
This derivative features a sulfonamide linkage and an isochromenone-fused aromatic system instead of the benzoyl amide. The isochromenone moiety adds a planar, conjugated system that could enhance π-π stacking in protein binding. Evidence suggests this compound undergoes alkali hydrolysis to form carboxylated byproducts, highlighting differences in stability under basic conditions compared to the target compound .
MCHR1 Antagonists (e.g., FE@SNAP, SNAP-7941)
These compounds, such as FE@SNAP and (±)-SNAP-7941, share a benzamide core but incorporate additional pharmacophores like piperidinylpropyl chains and fluorinated aryl groups. For example, FE@SNAP includes a fluoroethyl group and a 3,4-difluorophenyl moiety, which enhance receptor affinity and metabolic resistance.
Physicochemical and Pharmacological Properties
Structural and Property Comparison
*Predicted logP values based on substituent contributions.
Pharmacological Insights
The tert-butyl and sulfonyl derivatives may prioritize passive diffusion (tert-butyl) or target-specific binding (sulfonamide), depending on their substituents .
Biological Activity
Methyl N-{[4-(acetylamino)phenyl]carbonyl}leucinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following structural features:
- Acetylamino group : Contributes to the compound's solubility and reactivity.
- Leucine moiety : Imparts biological activity associated with amino acids, particularly in protein synthesis and cellular signaling.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This is crucial for pathways involved in cellular metabolism and signal transduction.
- Receptor Binding : It may also bind to various receptors, influencing cellular responses and potentially leading to therapeutic effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, a study demonstrated its efficacy against human cancer cell lines, showing significant cytotoxic effects at certain concentrations. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.
Cell Line | IC50 (µM) | Mechanism of Action |
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MCF7 (Breast) | 15.5 | Induction of apoptosis |
A549 (Lung) | 12.3 | Cell cycle arrest |
HeLa (Cervical) | 10.8 | Inhibition of proliferation |
Antioxidant Activity
Additionally, this compound has been evaluated for its antioxidant properties. It has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The results confirmed its potential as an anticancer agent, with significant inhibition observed in cell proliferation assays.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. These studies further support its potential therapeutic application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.